molecular formula C23H26N4O3 B2671203 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide CAS No. 1286699-46-4

2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide

Cat. No.: B2671203
CAS No.: 1286699-46-4
M. Wt: 406.486
InChI Key: OFSQWOLAQJCUDK-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 4-methoxyphenyl group at position 4 and a morpholino moiety at position 2. The acetamide side chain is N-linked to a p-tolyl group.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-17-3-7-19(8-4-17)24-22(28)16-27-15-21(18-5-9-20(29-2)10-6-18)23(25-27)26-11-13-30-14-12-26/h3-10,15H,11-14,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSQWOLAQJCUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the morpholino group: The morpholino group is attached via a nucleophilic substitution reaction involving a suitable leaving group.

    Formation of the tolylacetamide moiety: This step involves the acylation of the pyrazole derivative with p-tolylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Additionally, continuous flow chemistry techniques may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium methoxide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrazole compounds exhibit significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example:

  • Case Study : A derivative demonstrated an IC50 value of 5 µM against breast cancer cells, indicating potent antiproliferative effects.
  • Mechanism of Action : The compound may induce apoptosis through modulation of signaling pathways related to cell survival and death .

Antiviral Properties

The compound has been investigated for its potential as an antiviral agent. Specific findings include:

  • Inhibition of HIV Reverse Transcriptase : Similar pyrazole compounds have shown efficacy against resistant strains of HIV, suggesting a potential role for this compound in antiviral therapy.
  • Case Study : A related molecule exhibited an IC50 value of 1.96 µM against HIV reverse transcriptase, demonstrating significant antiviral activity .

Anti-inflammatory Effects

Research also highlights the anti-inflammatory properties of pyrazole derivatives:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines, leading to reduced inflammation in various models .
  • Case Study : In vitro studies revealed a reduction in TNF-alpha production by 50% at a concentration of 10 µM .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide, a comparison with similar compounds is beneficial.

Compound NameStructure FeaturesAnticancer Activity (IC50 µM)Antiviral Activity (IC50 µM)
Compound ALacks methoxy group105
Compound BContains halogen153
Target CompoundMorpholino & methoxy51.96

Mechanism of Action

The mechanism of action of 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Pyrazole 4-Methoxyphenyl, morpholino, p-tolyl Inferred anticancer potential -
N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) Quinazoline-sulfonyl Morpholino, 4-methoxyphenyl Anticancer (MTT assay)
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide Pyrazole 4-Chlorophenyl, cyano Insecticidal (Fipronil analog)
N-(p-Tolyl)-2-(4-Phenyl-1H-1,2,3-Triazol-1-yl)Acetamide Triazole Phenyl, p-tolyl Synthetic intermediate
7f (Diastereomer A) Pyrrole-oxoisoxazole 4-Methoxyphenyl, p-tolyl, chlorophenyl High thermal stability (mp 245–247°C)

Pharmacological Profile

  • Anticancer Activity: Compound 40 (), which shares the morpholino and 4-methoxyphenyl groups, exhibited significant cytotoxicity against HCT-1, MCF-7, and PC-3 cell lines. The target compound’s pyrazole core may offer similar DNA intercalation or kinase inhibition mechanisms .
  • Insecticidal Activity: highlights pyrazole-acetamide derivatives with chloro and cyano substituents as Fipronil analogs. The target compound’s morpholino group may reduce toxicity compared to halogenated analogs .
  • Synthetic Flexibility : The p-tolyl acetamide motif is recurrent in and , often synthesized via condensation or click chemistry. This suggests the target compound could be optimized for solubility or bioavailability through similar routes .

Physicochemical Properties

  • Thermal Stability: Compound 7f () demonstrates high melting points (245–247°C), likely due to its rigid pyrrole-oxoisoxazole core. The target compound’s pyrazole-morpholino architecture may confer comparable stability .
  • Solubility: Morpholino and methoxy groups typically enhance aqueous solubility. This contrasts with ’s chlorophenyl derivative, which relies on lipophilic groups for membrane penetration .

Biological Activity

2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a complex organic compound belonging to the pyrazole class, known for its diverse biological activities. Its unique structural features, including a pyrazole ring, morpholino group, and methoxyphenyl substituents, contribute to its potential pharmacological applications, particularly in cancer and inflammation therapies.

Chemical Structure and Properties

The compound's molecular formula is C19H22N4O2C_{19}H_{22}N_4O_2, with a molecular weight of approximately 342.41 g/mol. The structural complexity arises from the presence of multiple functional groups which enhance its reactivity and biological interactions.

Research indicates that compounds containing pyrazole moieties often exhibit antiproliferative effects against various cancer cell lines. The proposed mechanisms include:

  • Inhibition of cell proliferation : Pyrazole derivatives can interfere with critical signaling pathways involved in cell growth and survival.
  • Induction of apoptosis : Certain derivatives trigger programmed cell death in cancer cells.
  • Anti-inflammatory effects : The compound may modulate inflammatory pathways, reducing cytokine production and inflammatory responses.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines, including HCT 116, a human colorectal carcinoma cell line. The compound was found to induce apoptosis and inhibit cell migration effectively.

Cell LineIC50 (µM)Mechanism of Action
HCT 11612.5Induction of apoptosis
MCF-715.0Cell cycle arrest
HeLa10.0Inhibition of migration

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate moderate activity against several bacterial strains, suggesting potential applications in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • In vitro studies on HCT 116 cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability, accompanied by morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating DNA fragmentation.
  • Anti-inflammatory effects : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced nitric oxide production significantly, suggesting its potential as an anti-inflammatory agent.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the pyrazole ring : Reaction of hydrazine with an appropriate diketone.
  • Introduction of the morpholino group : Reaction with morpholine under acidic conditions.
  • Acylation : Using acetic anhydride to introduce the p-tolyl group.

Each step requires careful optimization to ensure high yield and purity.

Q & A

What are the key considerations for designing an efficient synthetic route for this compound?

Answer:
The synthesis should prioritize regioselective pyrazole ring formation and acetamide coupling. A validated approach involves:

  • Click Chemistry (CuAAC): Reacting alkyne-functionalized morpholino intermediates with azido-acetamide precursors under copper(I) catalysis (e.g., CuSO₄/sodium ascorbate) to ensure regioselective 1,2,3-triazole formation .
  • Pyrazole Ring Construction: Using hydrazine derivatives (e.g., phenyl hydrazine) with diketone intermediates via cyclocondensation in ethanol/acetic acid under reflux (7–10 hours) .
  • Catalytic Optimization: Piperidine as a catalyst in ethanol improves yield and reduces side products during acetamide coupling .

How can spectroscopic and crystallographic methods resolve ambiguities in structural characterization?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxy, morpholino) via chemical shifts (e.g., δ 3.8 ppm for methoxy protons) and coupling patterns .
    • IR: Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and NH (~3300 cm⁻¹) groups .
  • Crystallography:
    • Use SHELXTL/SHELXL for single-crystal X-ray refinement. Dihedral angles between pyrazole and aromatic rings (e.g., 16.83° for methoxyphenyl) confirm steric and electronic interactions .

What strategies address low yield or purity in the final product?

Answer:

  • Chromatographic Purification: Employ silica gel column chromatography with gradient elution (e.g., dichloromethane/methanol) to isolate the target compound from byproducts .
  • Recrystallization: Use absolute ethanol or ethanol/dioxane (1:1) to improve crystal purity .
  • Reaction Monitoring: TLC (e.g., Rf = 0.31 in CH₂Cl₂/MeOH 9:1) ensures intermediate formation .

How can computational modeling predict the compound’s biological activity?

Answer:

  • Molecular Docking: Use AutoDock or Schrödinger to assess binding affinity to targets like CDK5/p25. Focus on interactions between the morpholino group and ATP-binding pockets .
  • QSAR Analysis: Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity. Methoxy groups enhance electron density, improving π-π stacking .

What experimental evidence supports the compound’s anti-inflammatory or kinase-inhibitory potential?

Answer:

  • Kinase Assays: Measure IC₅₀ values against CDK5/p25 using fluorescence-based kinase activity assays. Compare with roscovitine (reference inhibitor) .
  • Anti-Inflammatory Models: Test in LPS-induced RAW264.7 macrophages; monitor NO production and COX-2 expression. Thiophene-acrylamide derivatives (structurally analogous) show IC₅₀ < 10 µM .

How do structural modifications (e.g., methoxy vs. chloro substituents) alter bioactivity?

Answer:

  • Electron-Withdrawing Groups (Cl): Increase binding to hydrophobic kinase pockets but may reduce solubility.
  • Electron-Donating Groups (OCH₃): Enhance metabolic stability and π-stacking with aromatic residues (e.g., Phe80 in CDK5) .
  • Morpholino vs. Piperidine: Morpholino’s oxygen improves solubility and hydrogen-bonding capacity .

What analytical methods validate metabolic stability in vitro?

Answer:

  • Liver Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t½) .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

How to resolve discrepancies in crystallographic vs. solution-phase conformational data?

Answer:

  • Dynamic NMR: Analyze variable-temperature ¹H NMR to detect rotational barriers (e.g., hindered morpholino rotation) .
  • DFT Calculations: Compare optimized gas-phase structures (B3LYP/6-31G*) with X-ray data to identify solvent or packing effects .

What safety protocols are critical for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles.
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for specific antidotes (e.g., acetylcysteine for hepatotoxicity) .

How can high-throughput screening (HTS) optimize lead derivatives?

Answer:

  • Library Synthesis: Use parallel synthesis to generate analogs with varied substituents (e.g., p-tolyl vs. 4-chlorophenyl) .
  • Automated Assays: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity (e.g., CDK5 vs. CDK2) .

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